![molecular formula C19H22N2O2 B1288390 Benzyl 1-benzylpiperazine-2-carboxylate CAS No. 1253226-48-0](/img/structure/B1288390.png)
Benzyl 1-benzylpiperazine-2-carboxylate
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Overview
Description
Benzylpiperazine derivatives are a class of chemical compounds with a wide range of biological activities and applications. These compounds have been the subject of various studies due to their pharmacological properties, including their potential as drugs of abuse, cerebral vasodilators, antiulcer agents, and carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of benzylpiperazine derivatives can be achieved through various methods. One approach involves the direct and scalable synthesis of benzylpiperazine via continuous-flow hydrogenation, which is a protecting group-free, safe, and environmentally friendly process . Another method includes the synthesis of a 1-benzylpiperazin-2-one nitrone, which can undergo [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines . Additionally, the synthesis of radioiodinated 1-carboxamidino-4-phenylpiperazine has been reported for potential use in adrenal and myocardial imaging .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine, 4-bromo-2,5-dimethoxybenzylpiperazine, was determined using GC-MS, NMR, and two-dimensional NMR correlations . Similarly, the structure of 2-aminobenzimidazole-2-N-propanoyl benzoic acid, an intermediate in the synthesis of heterocyclic compounds, was confirmed by FT-IR, NMR, and XRD .
Chemical Reactions Analysis
Benzylpiperazine derivatives can participate in a variety of chemical reactions. The novel 1-benzylpiperazin-2-one nitrone synthesized can react with alkynes and alkenes to form isoxazolines and isoxazolidines, which can be further reductively opened to yield piperazin-2-ones and 1,3-amino alcohols . Additionally, the radioiodination of 1-carboxamidino-4-phenylpiperazine demonstrates the reactivity of the benzene portion of the molecule under electrophilic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. Quantitative structure-activity relationship studies have shown that the electron density on the benzylic nitrogen atom and the introduction of substituents at specific positions can significantly affect the biological activity and duration of action of these compounds . Moreover, the physicochemical properties of these derivatives, such as their ability to form hydrogen bonds and engage in C-H...O and C-H...π interactions, contribute to their three-dimensional supramolecular architecture .
Scientific Research Applications
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), with a structure related to Benzyl 1-benzylpiperazine-2-carboxylate, are important in supramolecular chemistry due to their simple structure and self-assembly behavior. They form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications, demonstrating the versatility of this class of compounds in creating sophisticated molecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Drug Development
Research on Benzylpiperazine (BZP) and its derivatives, closely related to this compound, has highlighted their potential for abuse due to their stimulant and euphoric effects similar to those of MDMA and amphetamines. Despite this, the study of BZP has contributed significantly to understanding the pharmacological actions of arylpiperazine derivatives, which are used in treating depression, psychosis, or anxiety. This research provides valuable insights into the development of new therapeutic agents (Johnstone et al., 2007).
Material Science
The modification of natural polymers, such as the esterification of hyaluronan with benzyl esters, showcases the potential of benzyl derivatives in creating new materials for clinical applications. These modifications result in materials with varied biological properties, useful in a wide range of clinical applications, from drug delivery systems to tissue engineering (Campoccia et al., 1998).
Safety and Hazards
The compound is classified as a warning hazard. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to benzylpiperazine (bzp), which is known to have euphoriant and stimulant properties . BZP’s effects are similar to amphetamine , suggesting that it may interact with similar targets, such as monoamine transporters or receptors.
Mode of Action
BZP is known to act as a releasing agent and reuptake inhibitor for dopamine, norepinephrine, and serotonin , which are neurotransmitters involved in mood regulation and reward mechanisms.
Biochemical Pathways
If it acts similarly to bzp, it might influence the monoaminergic system, affecting the release, reuptake, and degradation of monoamine neurotransmitters . This could lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Pharmacokinetics
Bzp is known to be metabolized in the liver and excreted renally . The bioavailability of Benzyl 1-benzylpiperazine-2-carboxylate would depend on factors such as its absorption rate, metabolic stability, and the extent of its distribution in the body.
Result of Action
If it acts similarly to bzp, it might lead to increased neurotransmission due to elevated levels of monoamine neurotransmitters in the synaptic cleft . This could result in stimulant and euphoriant effects.
properties
IUPAC Name |
benzyl 1-benzylpiperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)18-13-20-11-12-21(18)14-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFIVBEELNHND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598840 |
Source
|
Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1253226-48-0 |
Source
|
Record name | Benzyl 1-benzylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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